4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core substituted with a phenyl group at the 8-position and a 3-phenylpropylcarboxamide side chain at the 3-position. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or metabolic disorders.
Properties
IUPAC Name |
4-oxo-8-phenyl-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-19(22-13-7-10-16-8-3-1-4-9-16)18-20(28)26-15-14-25(21(26)24-23-18)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYKPEIHHJNUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry can be employed to scale up the production. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Its potential as a drug candidate is explored for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Side Chain Modifications : Replacing the 3-phenylpropyl group with a 3-isopropoxypropyl chain () increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
- Core Heterocycle: Benzo-oxazinone derivatives () and imidazo-pyridines () exhibit distinct electronic profiles due to their heterocyclic cores, impacting their interaction with biological targets .
Physicochemical and Pharmacological Properties
- Lipophilicity : The 3-phenylpropyl side chain confers higher logP compared to the isopropoxypropyl analog, suggesting greater membrane permeability but lower solubility .
- Bioactivity: Fluorine substitution (as in ) is associated with enhanced kinase inhibition in related triazine derivatives due to improved electronic interactions . Benzo-oxazinones () exhibit plant growth-promoting activity, highlighting scaffold-dependent biological diversity .
Biological Activity
The compound 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by an imidazo[2,1-c][1,2,4]triazine core with a phenyl substituent and a carboxamide group. Its molecular formula is CHNO. The presence of multiple functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on breast cancer MDA-MB-231 cells with an IC value of approximately 0.62 µM. This indicates a promising potential for further development as an anticancer agent .
Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are important targets in the treatment of Alzheimer's disease.
- Findings : It was found to exhibit dual inhibitory effects against AChE and BChE with IC values of 10.4 µM and 7.7 µM respectively. Such activity suggests potential use in neurodegenerative disease management .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with antioxidant properties can help mitigate oxidative stress-related diseases.
- Research Findings : The compound demonstrated notable antioxidant potential in various assays, indicating its ability to scavenge free radicals effectively .
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The inhibition of cholinesterases suggests that the compound may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Biological Activity Summary
| Activity Type | Target | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.62 | |
| Cholinesterase Inhibition | AChE | 10.4 | |
| Cholinesterase Inhibition | BChE | 7.7 | |
| Antioxidant | DPPH Assay | Effective |
Table 2: Comparison with Related Compounds
| Compound Name | IC (µM) | Activity Type |
|---|---|---|
| 4-Oxo-8-phenyl-N-(3-phenylpropyl)-triazine | 0.62 | Anticancer |
| Compound A | 0.95 | Anticancer |
| Compound B | 5.0 | Cholinesterase Inhibitor |
Q & A
Q. What are the common synthetic routes and critical parameters for synthesizing 4-oxo-8-phenyl-N-(3-phenylpropyl)-imidazo-triazine-3-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of precursors under basic or acidic conditions. Key steps include:
- Precursor Preparation: Formation of imidazo-triazine cores via condensation reactions, often using hydrazine derivatives or carbonyl-containing intermediates.
- Coupling Reactions: Introduction of the phenylpropyl side chain via amide bond formation, employing coupling agents like EDCI/HOBt .
- Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Palladium or copper catalysts for cross-coupling reactions .
- Purification: HPLC or column chromatography ensures purity (>95%) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | Adjust stoichiometry (1:1.2 molar ratio) |
| Amidation | EDCI, HOBt, DIPEA in DMF | 60°C, 18 hrs |
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to assign hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1680 cm) and amide (N-H, ~3300 cm) groups .
- X-ray Crystallography: Resolves bond lengths/angles for ambiguous structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?
- Methodological Answer:
- Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .
- In-line Monitoring: Use TLC or HPLC to track reaction progress and detect intermediates .
- Impurity Profiling: Compare NMR/MS data with known byproducts (e.g., unreacted precursors or oxidation products) .
Q. How should researchers resolve discrepancies in spectroscopic data across studies?
- Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., NMR + X-ray) to confirm assignments .
- Computational Modeling: DFT calculations predict chemical shifts or vibrational frequencies for comparison .
- Sample Purity: Re-purify compounds using gradient HPLC to eliminate solvent/residual catalyst interference .
Q. What strategies are effective for identifying biological targets and mechanisms of action?
- Methodological Answer:
- In Vitro Screening: Enzyme inhibition assays (e.g., kinase or protease panels) to identify activity .
- Molecular Docking: Computational modeling against protein databases (e.g., PDB) to predict binding interactions .
- Transcriptomics/Proteomics: RNA-seq or mass spectrometry-based profiling to map affected pathways .
Q. How can stability and solubility challenges be addressed during formulation?
- Methodological Answer:
- Stability Studies: Accelerated degradation tests under varied pH (2–9) and temperature (25–60°C) with HPLC monitoring .
- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
- Solid-State Analysis: DSC/TGA to assess polymorphic stability and hygroscopicity .
Key Notes for Experimental Design:
- Control Groups: Include negative controls (e.g., solvent-only) in bioactivity assays to rule out artifacts .
- Reproducibility: Document reaction conditions (e.g., humidity, stirring rate) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
